molecular formula C10H12ClNSi B8560410 2-Trimethylsilylethynyl-5-chloropyridine

2-Trimethylsilylethynyl-5-chloropyridine

Cat. No. B8560410
M. Wt: 209.75 g/mol
InChI Key: MDXUUWIEIGOYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05534635

Procedure details

1.2 ml (10 mmol) of trimethylsilylacetylene, 40 ml of diethylamine and 1.5 g (10 mmol) of 2,5-dichloropyridine are stirred at 20° under argon. To the colourless solution obtained there are added 0.1 g (0.4 mmol) of triphenylphosphine, 0.01 g (0.05 mmol) of copper-(I) iodide as well as 0.06 g (0.25 mmol) of palladium-dichloro-bis(acetonitrile). The reaction solution is subsequently heated to reflux for 5 hours while stirring. After cooling to 25° the reaction solution is evaporated at 40° under reduced pressure. 50 ml of ethanol are subsequently added to the residue and the mixture is again evaporated. The crude product is filtered over 30 g of silica gel with ethyl acetate and the eluate is evaporated, whereby 1.6 g of brown liquid remain behind. 1.0 g thereof is distilled in a bulb tube at 70°/0.1 Pa, whereby there are obtained as the main fraction 0.6 g of 2-trimethylsilylethynyl-5-chloropyridine which solidifies upon standing.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
palladium dichloro-bis(acetonitrile)
Quantity
0.06 g
Type
reactant
Reaction Step Two
Name
copper-(I) iodide
Quantity
0.01 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]#[CH:6])([CH3:4])[CH3:3].Cl[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][N:9]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cu]I.C(NCC)C>[CH3:1][Si:2]([CH3:4])([CH3:3])[C:5]#[C:6][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)NCC
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
palladium dichloro-bis(acetonitrile)
Quantity
0.06 g
Type
reactant
Smiles
Name
copper-(I) iodide
Quantity
0.01 g
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the colourless solution obtained there
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° the reaction solution
CUSTOM
Type
CUSTOM
Details
is evaporated at 40° under reduced pressure
ADDITION
Type
ADDITION
Details
50 ml of ethanol are subsequently added to the residue
CUSTOM
Type
CUSTOM
Details
the mixture is again evaporated
FILTRATION
Type
FILTRATION
Details
The crude product is filtered over 30 g of silica gel with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the eluate is evaporated
DISTILLATION
Type
DISTILLATION
Details
1.0 g thereof is distilled in a bulb tube at 70°/0.1 Pa, whereby there

Outcomes

Product
Name
Type
product
Smiles
C[Si](C#CC1=NC=C(C=C1)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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